REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[F:11][c:12]1[cH:13][c:14]([N+:19](=[O:20])[O-:21])[cH:15][cH:16][c:17]1[F:18].[K+:26].[K+:27].[OH2:33].[o:1]1[cH:2][cH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][c:9]2[OH:10]>>[o:1]1[cH:2][cH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][c:9]2[O:10][c:17]1[c:12]([F:11])[cH:13][c:14]([N+:19](=[O:20])[O-:21])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2occc12
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(Oc2cccc3occc23)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |